molecular formula C18H17FN4OS B2507792 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine CAS No. 1093127-99-1

1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine

Cat. No.: B2507792
CAS No.: 1093127-99-1
M. Wt: 356.42
InChI Key: IDRFUSYWFDAAED-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine is a piperazine-based compound featuring a 2-fluorophenyl group at position 1 and a thienyl-substituted pyrazole carbonyl moiety at position 2. Although direct pharmacological data for this compound are absent in the provided evidence, its structural analogs are frequently explored in kinase inhibitor development and CNS-targeting agents .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS/c19-13-4-1-2-5-16(13)22-7-9-23(10-8-22)18(24)15-12-14(20-21-15)17-6-3-11-25-17/h1-6,11-12H,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRFUSYWFDAAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine involves multiple steps, typically starting with the preparation of the key intermediatesThe final step involves the coupling of the fluorophenyl-piperazine moiety with the pyrazolyl-thienyl intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Chemical Reactions Analysis

1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[(3-thien-2-yl-1H-pyrazol-5-yl)carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the pyrazolyl-thienyl moiety contributes to its specificity and potency. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in the combination of 2-fluorophenyl and thienyl-pyrazole groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Potential Applications Notable Features
Target Compound 2-Fluorophenyl; Thien-2-yl-pyrazole carbonyl C₁₉H₁₆FN₅OS 381.43 Kinase inhibitors, CNS agents Thiophene enhances π-π stacking; 2-F substitution may reduce steric hindrance compared to 4-F
">899514-98-8 4-Fluorophenyl; 4-Fluorophenyl-dihydroisoxazole carbonyl C₂₀H₁₉N₃O₂F₂ 371.38 Anticancer, antimicrobial Isoxazole ring introduces rigidity; dual 4-F substitution may increase lipophilicity
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19, ) 4-Fluorobenzyl; Aryl carbonyl groups Variable (e.g., C₁₈H₁₈FN₃O) ~300–400 Tyrosine kinase inhibitors Benzyl group improves cell permeability; modular synthesis via reductive amination
1-(3-Fluorophenyl)methyl-piperazine derivatives () 3-Fluorophenylmethyl; Pyrazolopyrimidine C₂₇H₂₈FN₇O 509.56 Antiviral, antiproliferative Bulky pyrazolopyrimidine moiety may limit blood-brain barrier penetration

Electronic and Steric Effects

  • Thiophene vs. Phenyl/Isoxazole : The thienyl group in the target compound provides electron-rich aromaticity, favoring interactions with hydrophobic pockets in enzymes (e.g., kinases) compared to phenyl or isoxazole rings .

Pharmacological Potential

  • Kinase Inhibition: The thienyl-pyrazole fragment’s planar structure may mimic adenine in ATP, similar to pyrazolopyrimidinones ().
  • Metabolic Stability: Fluorine at the 2-position likely slows oxidative metabolism compared to non-fluorinated analogs, as seen in 1-(3-fluorophenyl)methyl-piperazine derivatives ().

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